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Proteasome Inhibitor I -

Proteasome Inhibitor I

Catalog Number: EVT-467020
CAS Number:
Molecular Formula: C32H50N4O8
Molecular Weight: 618.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Synthesis Methods
The synthesis of Proteasome Inhibitor I involves several key steps:

  1. Starting Materials: The synthesis begins with simple peptide aldehydes that mimic the preferred substrates of the proteasome's active sites.
  2. Modification: The C-termini of hydrophobic peptide substrates are derivatized to form peptide aldehydes, which are effective inhibitors of serine and cysteine proteases.
  3. Boronate Warhead Introduction: A critical advancement in potency was achieved by replacing the aldehyde with a boronate "warhead," enhancing its inhibitory effects by 50-100 times .
  4. Final Product Formation: The final product is achieved through careful optimization of the peptide backbone and structural modifications, leading to the development of MG132 as a potent and selective proteasome inhibitor .
Molecular Structure Analysis

Molecular Structure
Proteasome Inhibitor I has a complex molecular structure characterized by:

  • Core Structure: It features a peptide backbone that allows for interaction with the proteasome's active sites.
  • Active Sites: The compound specifically targets the β5 subunit of the 20S core, which contains chymotrypsin-like activity. This interaction mimics the transition state during peptide cleavage, effectively blocking substrate degradation .
  • Chemical Formula: The molecular formula of MG132 is C13_{13}H16_{16}N2_{2}O4_{4}, with a molecular weight of approximately 252.28 g/mol.
Chemical Reactions Analysis

Reactions Involving Proteasome Inhibitor I
Proteasome Inhibitor I primarily participates in:

  1. Inhibition Reactions: It forms covalent bonds with the active site threonine residues in the proteasome, inhibiting its proteolytic activity.
  2. Protein Accumulation: By blocking protein degradation pathways, it leads to the accumulation of polyubiquitinated proteins within cells, triggering stress responses and apoptosis in susceptible cell types .
  3. Cellular Effects: The inhibition can induce various downstream effects, including alterations in signaling pathways related to cell survival and apoptosis .
Mechanism of Action

Mechanism Description
The mechanism of action for Proteasome Inhibitor I involves:

  • Targeting Proteasome Activity: It selectively inhibits the β5 subunit's chymotrypsin-like activity within the 20S proteasome.
  • Disruption of Protein Homeostasis: By preventing the degradation of misfolded or damaged proteins, it disrupts cellular homeostasis, leading to increased endoplasmic reticulum stress and activation of apoptotic pathways .
  • Impact on Cellular Signaling: The compound also affects various signaling cascades, including those involved in cell cycle regulation and apoptosis, by altering phosphorylation states of key proteins .
Physical and Chemical Properties Analysis
  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Sensitive to moisture and should be stored under dry conditions at low temperatures to maintain efficacy .
  • Melting Point: Approximately 140°C.
Applications

Scientific Applications
Proteasome Inhibitor I has wide-ranging applications in research and clinical settings:

  1. Cancer Research: Used extensively to study mechanisms of cancer cell survival and apoptosis; particularly effective against multiple myeloma and other hematologic malignancies due to their reliance on proteasomal degradation pathways .
  2. Cellular Stress Studies: Helps elucidate cellular responses to stress by accumulating misfolded proteins and studying subsequent signaling pathways .
  3. Neurodegenerative Disease Models: Investigated for its role in models of neurodegeneration where protein aggregation is a hallmark feature .
  4. Metabolic Studies: Explored for its effects on lipid metabolism and fatty acid synthesis regulation under conditions such as ethanol-induced liver steatosis .
Historical Context and Discovery of Proteasome Inhibitor I

Emergence of Proteasome Inhibition as a Research Paradigm

The conceptualization of proteasome inhibition as a therapeutic strategy faced early skepticism due to the proteasome's ubiquitous role in cellular protein homeostasis. Initial assumptions held that inhibiting this pathway would cause widespread cellular toxicity. However, foundational research in the 1990s demonstrated that malignant cells—particularly those with high protein turnover like multiple myeloma—exhibited heightened sensitivity to proteasome inhibition. This established a differential vulnerability between normal and cancerous cells, validating the proteasome as a viable drug target [1] [4]. The 2003 FDA approval of bortezomib, the first proteasome inhibitor, marked a paradigm shift, proving that targeted disruption of the ubiquitin-proteasome system (UPS) could yield clinical benefits in hematologic malignancies [1] [6]. Key to this breakthrough was the development of tool compounds like Proteasome Inhibitor I, which enabled mechanistic dissection of proteasome function in disease contexts.

Role of Early Peptide Aldehydes in Ubiquitin-Proteasome Pathway Elucidation

Early peptide aldehydes (e.g., MG132, PSI) served as critical pharmacological tools for characterizing the UPS. These reversible inhibitors targeted the chymotrypsin-like (β5) activity of the 20S proteasome core, blocking the degradation of polyubiquitinated proteins. Their use revealed fundamental aspects of UPS dynamics:

  • Mechanism of Action: Peptide aldehydes form hemiacetal adducts with the catalytic threonine residues of proteasome subunits, competitively inhibiting proteolysis [2] [4].
  • Pathway Validation: Studies using MG132 demonstrated accumulation of polyubiquitinated proteins and cell cycle regulators (e.g., cyclins, p21, p53), linking proteasome activity to cell cycle progression and apoptosis [3] [5].
  • NF-κB Regulation: MG132 blocked IκBα degradation, preventing nuclear translocation of NF-κB and highlighting the proteasome’s role in inflammatory signaling [4] [8].

Table 1: Key Peptide Aldehyde Inhibitors in UPS Research

CompoundPrimary TargetResearch Impact
MG132β5 subunit (CT-L)Validated UPS role in cell cycle arrest; induced apoptosis in tumor cells
Proteasome Inhibitor Iβ1/β5 subunitsEnabled ERAD pathway characterization; established ER stress as cytotoxic mechanism
PSIβ1/β5 subunitsDemonstrated proteasome inhibition efficacy in vitro models of neurodegeneration

Proteasome Inhibitor I as a Foundational Tool for ER-Associated Degradation Studies

Proteasome Inhibitor I was instrumental in elucidating endoplasmic reticulum-associated degradation (ERAD) mechanisms. Seminal yeast studies showed that inhibiting the proteasome with peptide aldehydes:

  • Blocked Substrate Degradation: Prevented degradation of misfolded ER luminal proteins (e.g., mutant α-1-antitrypsin), causing accumulation of polyubiquitinated intermediates [2].
  • Confirmed Cytosolic Retrotranslocation: ERAD substrates were exported to the cytosol for proteasomal degradation. Inhibitor-treated cells showed trapped substrates in microsomal fractions [2].
  • Identified Critical Enzymes: Experiments in pre1-1/pre2-2 proteasome-mutant yeast strains confirmed that ERAD inhibition was directly linked to proteasome dysfunction, not secondary cellular responses [2].

Table 2: Key ERAD Discoveries Using Proteasome Inhibitor I

Experimental SystemFindingSignificance
Yeast microsomes + mutant cytosol3-fold reduction in degradation rate of ΔGppαF substrateEstablished direct proteasome role in ERAD
Lactacystin/DCI inhibitionAccumulation of ubiquitinated ER proteins; induction of UPR pathwaysLinked proteasome inhibition to ER stress and apoptosis
Mammalian cell modelsImpaired degradation of CFTRΔ508 mutant; induced ROS and CHOP expressionProvided basis for proteasome inhibitors in protein-misfolding disorders

These studies demonstrated that Proteasome Inhibitor I–mediated ERAD blockade triggered the unfolded protein response (UPR), culminating in apoptosis via:

  • ROS Accumulation: Impaired protein folding increased oxidative stress [8].
  • UPR Activation: Sustained PERK and IRE1α signaling upregulated pro-apoptotic effectors (e.g., CHOP, JNK) [8].
  • Dysregulated Calcium Homeostasis: ER stress amplified calcium release, activating calpain-mediated cell death [2].

Properties

Product Name

Proteasome Inhibitor I

IUPAC Name

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate

Molecular Formula

C32H50N4O8

Molecular Weight

618.8 g/mol

InChI

InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21?,22-,24-,25-,27-/m0/s1

InChI Key

TYFTWYMXUWCOOB-UUPICDKASA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1

Synonyms

enzyloxycarbonyl-isoleucyl-glutamyl(O-tert-butyl)-alanyl-leucinal
Cbz-Ile-Glu(O-t-Bu)-Ala-leucinal
inhibitor PSI-I
N-benzyloxycarbonyl-Ile-Glu(OtBu)-Ala-leucinal
NF-kappaB inhibitor proteasome inhibitor-1
proteasome inhibitor I
PSI peptide
Z-IE(OtBu)AL
Z-Ile-Glu(OtBu)-Ala-Leu-CHO
ZIE(O-t-Bu)A-leucinal

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1

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